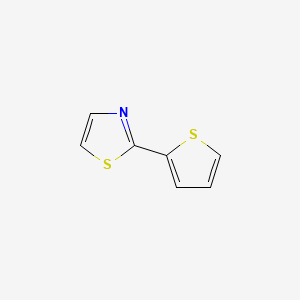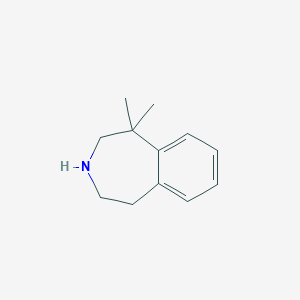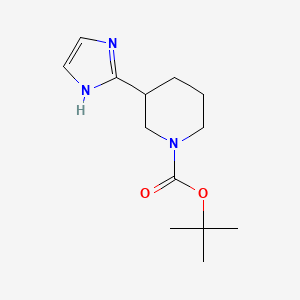
4-Chloro-3-iodobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-iodobenzyl chloride is an organic compound with the molecular formula C7H5Cl2I It is a benzyl chloride derivative where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively
Aplicaciones Científicas De Investigación
4-Chloro-3-iodobenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers use it to study the effects of halogenated benzyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with ion channels, including voltage-gated sodium, calcium, and potassium channels, as well as γ-aminobutyric acid (gaba) receptor channel complex, and ionotropic glutamatergic receptors . These targets play crucial roles in maintaining the electrical potential of cells and transmitting signals in the nervous system.
Mode of Action
It’s likely that the compound undergoes reactions at the benzylic position, which is the carbon atom next to the aromatic ring . This position is particularly reactive due to the stabilization of intermediates by resonance with the aromatic ring . The compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom, leading to the substitution of one of the halogen atoms .
Biochemical Pathways
Compounds that interact with ion channels can influence numerous biochemical pathways, including those involved in signal transduction and neurotransmission .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of a drug’s profile, influencing its onset, duration, and intensity of effect .
Result of Action
The compound’s potential interactions with ion channels could influence the electrical activity of cells, potentially affecting functions such as muscle contraction, neurotransmission, and the regulation of heartbeat .
Action Environment
Factors such as temperature, ph, and the presence of other substances can affect the stability and reactivity of chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-iodobenzyl chloride can be synthesized through various methods. One common approach involves the halogenation of benzyl chloride derivatives. For instance, starting with 4-chlorobenzyl chloride, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction typically requires a solvent like acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-iodobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding benzyl derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form benzyl alcohol derivatives or reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products
Nucleophilic Substitution: Benzyl azides, benzyl thiols, benzyl ethers.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzyl alcohols, dehalogenated benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
3-Iodobenzyl chloride: Lacks the chlorine atom, which may affect its reactivity in nucleophilic substitution reactions.
4-Bromo-3-iodobenzyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
4-Chloro-3-iodobenzyl chloride is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
1-chloro-4-(chloromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSTUZNVZIBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B3015223.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)
![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)




![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)
![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B3015246.png)
